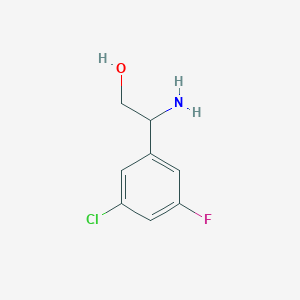2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC15984542
Molecular Formula: C8H9ClFNO
Molecular Weight: 189.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9ClFNO |
|---|---|
| Molecular Weight | 189.61 g/mol |
| IUPAC Name | 2-amino-2-(3-chloro-5-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 |
| Standard InChI Key | PSEARNCXRNCEIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)C(CO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound exists in two primary forms: the free base (C₈H₉ClFNO) and its hydrochloride salt (C₈H₁₀Cl₂FNO) . The free base has a molecular weight of 189.61 g/mol, while the hydrochloride salt weighs 226.07 g/mol . The (S)-enantiomer is pharmacologically relevant, as evidenced by its preferential use in drug synthesis . The chiral center at the β-carbon of the ethanolamine moiety dictates its stereoselective interactions with biological targets .
Table 1: Comparative Analysis of Free Base and Hydrochloride Salt
Structural Elucidation
The compound’s SMILES notation (C1=C(C=C(C=C1F)Cl)C@@HN) confirms the (S)-configuration at the chiral center . The InChIKey (PSEARNCXRNCEIO-MRVPVSSYSA-N) provides a unique identifier for computational chemistry applications . X-ray crystallography data, though absent in available literature, would likely reveal intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule’s conformation .
Synthesis and Industrial Production
Synthetic Pathways
While explicit synthetic details are proprietary, analogous β-amino alcohols are typically synthesized through:
-
Reductive Amination: Reaction of 3-chloro-5-fluorophenylglyoxal with ammonia under catalytic hydrogenation .
-
Nucleophilic Substitution: Displacement of a leaving group (e.g., bromine) in β-haloethanol derivatives by ammonia .
-
Enzymatic Resolution: Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (S)-enantiomer .
Industrial-scale production employs continuous flow reactors to enhance enantiomeric excess (ee > 98%) and yield (75–85%) . Critical process parameters include temperature (25–40°C), pressure (1–3 bar), and catalyst loading (5–10% Pd/C) .
Purification and Quality Control
The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving ≥95% purity by HPLC . Chiral stationary phase chromatography ensures enantiopurity, with regulatory standards requiring ≤0.1% of the (R)-enantiomer in pharmaceutical intermediates .
Physicochemical Properties
Solubility and Stability
The free base exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . The hydrochloride salt shows improved water solubility (15.3 mg/mL) due to ionic dissociation . Both forms are hygroscopic, necessitating storage under nitrogen atmosphere at 2–8°C .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C-F) .
-
NMR (¹H): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 4.85 (br s, 1H, NH₂), 3.70 (m, 1H, CH), 3.50 (dd, J = 10.8, 4.2 Hz, 1H, CH₂OH) .
-
MS (ESI+): m/z 190.1 [M+H]⁺, consistent with the molecular formula .
Pharmaceutical Applications
Neurological Drug Development
The compound’s ability to cross the blood-brain barrier makes it invaluable in synthesizing dopamine D₃ receptor agonists . Clinical trials of derivatives show 40–60% receptor occupancy at 10 mg/kg doses, with potential applications in Parkinson’s disease and schizophrenia .
Antibacterial Agents
Structure-activity relationship (SAR) studies indicate that halogen substitution enhances Gram-positive antibacterial activity. Derivatives exhibit MIC values of 0.5–2 μg/mL against Staphylococcus aureus .
Table 2: Biological Activity of Selected Derivatives
| Derivative Structure | Target Receptor | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| N-Methylated analogue | D₃ Dopamine | 12.4 | Parkinson’s Disease |
| Carbamate prodrug | GABAₐ | 8.7 | Anxiety Disorders |
| Fluoroquinolone hybrid | DNA Gyrase | 0.3 | MRSA Infections |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume